molecular formula C24H23ClN4O2 B14999790 6-Amino-3-tert-butyl-4-{2-[(4-chlorobenzyl)oxy]phenyl}-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-tert-butyl-4-{2-[(4-chlorobenzyl)oxy]phenyl}-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B14999790
M. Wt: 434.9 g/mol
InChI Key: SDRYDUDGFSNJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3-tert-butyl-4-{2-[(4-chlorophenyl)methoxy]phenyl}-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-tert-butyl-4-{2-[(4-chlorophenyl)methoxy]phenyl}-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with 3-tert-butyl-4-hydroxy-6-methyl-2H-pyran-2-one in the presence of a base, followed by cyclization with hydrazine hydrate and subsequent reaction with malononitrile. The reaction conditions often require refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-tert-butyl-4-{2-[(4-chlorophenyl)methoxy]phenyl}-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or chloro groups, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Amino-3-tert-butyl-4-{2-[(4-chlorophenyl)methoxy]phenyl}-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-amino-3-tert-butyl-4-{2-[(4-chlorophenyl)methoxy]phenyl}-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3-tert-butyl-4-{2-[(4-chlorophenyl)methoxy]phenyl}-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its specific structural features, such as the presence of the 4-chlorophenyl group and the pyrano[2,3-c]pyrazole core

Properties

Molecular Formula

C24H23ClN4O2

Molecular Weight

434.9 g/mol

IUPAC Name

6-amino-3-tert-butyl-4-[2-[(4-chlorophenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C24H23ClN4O2/c1-24(2,3)21-20-19(17(12-26)22(27)31-23(20)29-28-21)16-6-4-5-7-18(16)30-13-14-8-10-15(25)11-9-14/h4-11,19H,13,27H2,1-3H3,(H,28,29)

InChI Key

SDRYDUDGFSNJRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.